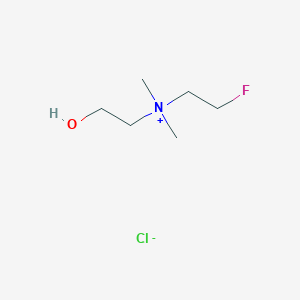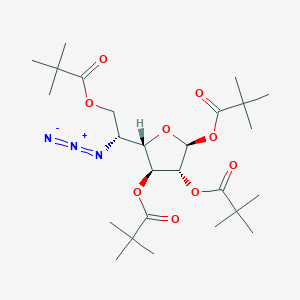
Fluoroethylcholine chloride
Overview
Description
Fluoroethylcholine Chloride is a chemical compound with the molecular formula C6H15ClFNO . It is also known by other names such as 2-Fluoro-N-(2-hydroxyethyl)-N,N-dimethylethanaminium chloride .
Synthesis Analysis
The synthesis of Fluoroethylcholine Chloride involves a two-step reaction . First, tetrabutylammonium (TBA) 18F-fluoride is reacted with 1,2-bis(tosyloxy)ethane to yield 2-18F-fluoroethyl tosylate. Then, 2-18F-fluoroethyl tosylate is reacted with N,N-dimethylethanolamine to yield 18F-FECh .Molecular Structure Analysis
The molecular structure of Fluoroethylcholine Chloride consists of 6 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 oxygen atom . The average mass of the molecule is 171.641 Da .Chemical Reactions Analysis
Fluoroethylcholine Chloride is incorporated into tumor cells by active transport, then phosphorylated (yielding phosphoryl-18F-FECh) in the cells, and finally integrated into phospholipids .Physical And Chemical Properties Analysis
The average mass of Fluoroethylcholine Chloride is 171.641 Da and the monoisotopic mass is 171.082626 Da .Scientific Research Applications
Cancer Imaging with Positron Emission Tomography (PET) : [18F]Fluoroethylcholine is a promising radiotracer for metabolic cancer imaging using PET. It has been used due to its practical advantages over [(11)C]choline, offering more widespread clinical applications (Piel et al., 2007).
Prostate Cancer Imaging : Various studies have demonstrated the efficacy of [18F]Fluoroethylcholine in imaging prostate cancer. Simplified and high-yield automated synthesis methods have been developed for this purpose, indicating its potential for widespread clinical application (Zuhayra et al., 2008).
Bioconjugation Applications : 4-Fluorobenzenesulfonyl chloride has been used to activate hydroxyl groups of polymeric carriers for covalent attachment of biologicals to solid supports. This technology has potential therapeutic applications, such as bioselective separation of lymphocyte subsets and tumor cells from blood and bone marrow (Chang et al., 1992).
Imaging of Kidney Tumors : The organic cation transporter 2 (OCT2, SLC22A2) is involved in the uptake of [18F]Fluoroethylcholine, suggesting its potential use in imaging renal cell carcinoma (RCC) (Visentin et al., 2018).
Treatment Response Evaluation in Hepatocellular Carcinoma : [18F]Fluoroethylcholine PET/CT has been used to assess treatment response in patients with hepatocellular carcinoma undergoing radioembolization. It demonstrates potential for early therapy monitoring independent of morphology (Hartenbach et al., 2015).
Mechanism of Action
properties
IUPAC Name |
2-fluoroethyl-(2-hydroxyethyl)-dimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15FNO.ClH/c1-8(2,4-3-7)5-6-9;/h9H,3-6H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFIBDRAGXLYET-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCO)CCF.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716957 | |
| Record name | 2-Fluoro-N-(2-hydroxyethyl)-N,N-dimethylethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluoroethylcholine chloride | |
CAS RN |
479407-08-4 | |
| Record name | Fluoroethylcholine chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479407084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluoro-N-(2-hydroxyethyl)-N,N-dimethylethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUOROETHYLCHOLINE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F5RT94SS9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[(2R,3S)-3-Vinyl-2-oxiranyl]pyridine](/img/structure/B1147592.png)

